(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloropyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride as a base in dimethylformamide (DMF).
Major Products Formed
Oxidation: (5-Hydroxy-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate.
Reduction: (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxypyridine-3-carboxylate.
Substitution: (5-Acetyl-2-methoxyphenyl)methyl 2-aminopyridine-3-carboxylate.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features enable it to interact with biological macromolecules, providing insights into molecular mechanisms and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic and heterocyclic structures enable it to form stable complexes with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Acetyl-2-methoxyphenyl)methyl 2-aminopyridine-3-carboxylate
- (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxypyridine-3-carboxylate
- (5-Acetyl-2-methoxyphenyl)methyl 2-thiopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom in the pyridine ring This chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications
Properties
CAS No. |
733005-98-6 |
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Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)11-5-6-14(21-2)12(8-11)9-22-16(20)13-4-3-7-18-15(13)17/h3-8H,9H2,1-2H3 |
InChI Key |
IZLCEONLHVBXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)Cl |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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